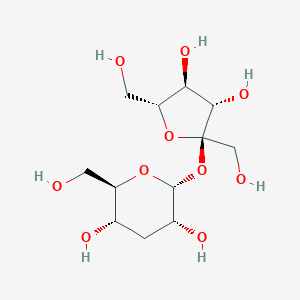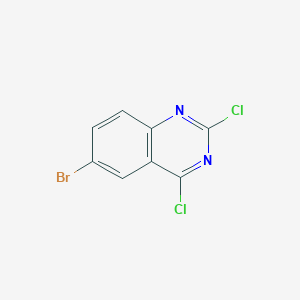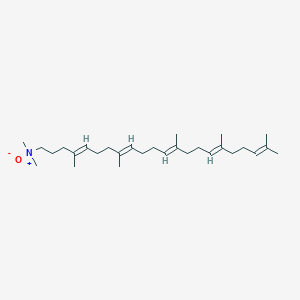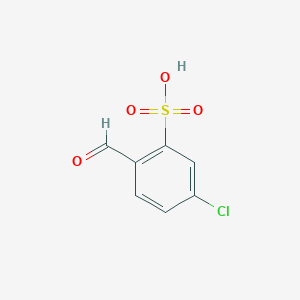![molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6](/img/structure/B10428.png)
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine
Vue d'ensemble
Description
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as FPPP, is a chemical compound that belongs to the piperidine class of drugs. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and its potential applications.
Mécanisme D'action
The exact mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is not well understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Effets Biochimiques Et Physiologiques
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase locomotor activity and produce stereotypic behaviors in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects. Additionally, 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting its potential as a psychoactive drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential cardiovascular effects may also limit its use.
Orientations Futures
There are several potential future directions for research on 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD), due to its dopamine and norepinephrine reuptake inhibition properties. Additionally, further studies could investigate its potential as a model compound for developing new psychoactive drugs. Finally, more research is needed to fully understand the mechanism of action and potential effects of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine on the cardiovascular system.
Applications De Recherche Scientifique
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been used in scientific research to investigate its potential as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal studies, and has been used as a model compound for studying the structure-activity relationships of piperidine-based drugs.
Propriétés
Numéro CAS |
104860-26-6 |
|---|---|
Nom du produit |
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
Formule moléculaire |
C15H23FN2O2 |
Poids moléculaire |
282.35 g/mol |
Nom IUPAC |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3 |
Clé InChI |
DSIVABIEPNVRBB-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
SMILES canonique |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Autres numéros CAS |
104860-26-6 |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

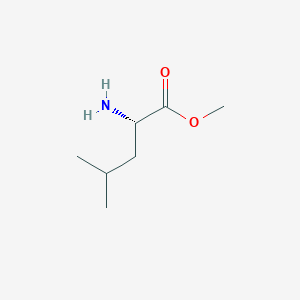
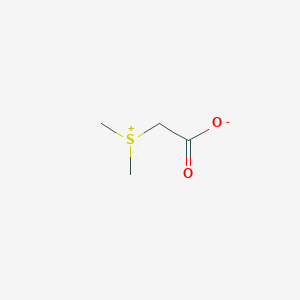
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
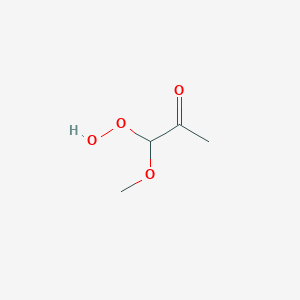
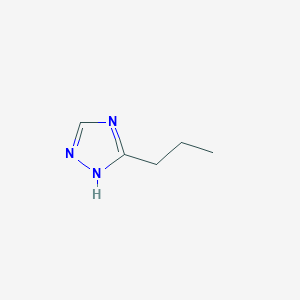
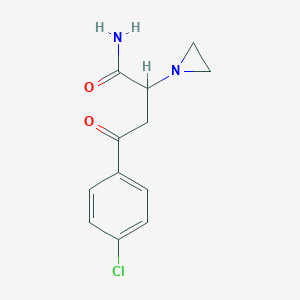
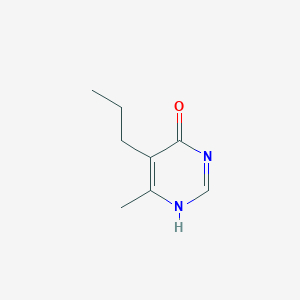
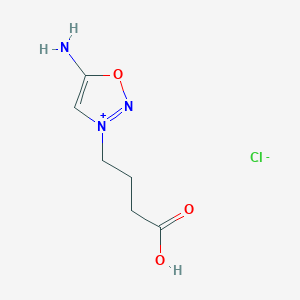
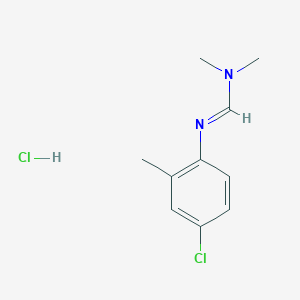
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
